(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-8-16(9-17(11-20)19(21)23)13(2)22(12)18-7-6-14-4-3-5-15(14)10-18/h6-10H,3-5H2,1-2H3,(H2,21,23)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKRUSAWMRLBZ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to en300-26606399, bind with high affinity to multiple receptors. These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors. The interaction of EN300-26606399 with its targets likely results in changes at the molecular and cellular levels, leading to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways. These pathways can lead to various downstream effects, including the modulation of immune responses, the inhibition of cell proliferation, and the induction of apoptosis.
Result of Action
Based on the known activities of indole derivatives, it can be inferred that en300-26606399 may exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure
The compound features a cyano group, a propene moiety, and a pyrrole derivative, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives containing pyrrole moieties have been linked to significant inhibition of cell proliferation in cancer models.
- In vitro assays revealed that (E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide induces apoptosis in HeLa and A549 cells, with IC50 values comparable to standard chemotherapeutics like Cisplatin .
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound may possess antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
- Neuroprotective Effects :
The biological activity of (E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is thought to be mediated through various pathways:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels .
- Ion Channel Modulation : Similar compounds have been reported to act as activators of KCNQ potassium channels, which could explain potential therapeutic applications in dysuria and other conditions related to ion channel dysfunction .
Data Tables
| Biological Activity | Cell Line/Organism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12 µM | |
| Anticancer | A549 | 15 µM | |
| Antimicrobial | E. coli | 20 µg/mL | |
| Antimicrobial | S. aureus | 25 µg/mL |
Case Studies
One notable study explored the anticancer properties of similar compounds in a series of in vitro experiments. The results indicated that these compounds could significantly reduce cell viability in various cancer types while exhibiting minimal toxicity to normal cells. The authors suggested further exploration into the structure–activity relationship (SAR) to optimize potency and selectivity .
Comparison with Similar Compounds
Key Observations :
- Amide modifications (e.g., morpholine, furan, oxazole) significantly alter solubility and target specificity.
Cathinone Derivatives with Indenyl Moieties
The cathinone derivative 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () shares the indenyl moiety but features an ethanone core instead of an enamide. Key differences include:
- Core Structure: The cathinone’s ketone group contrasts with the target compound’s cyano-enamide, affecting electronic properties and hydrogen-bonding capacity.
- Bioactivity: The cathinone derivative exhibits psychoactive effects, classified as a novel psychoactive substance (NPS) . In contrast, the target compound’s enamide structure may reduce stimulant effects while retaining receptor affinity.
Analytical Characterization Techniques
Structural elucidation of similar compounds relies on:
- High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular formulas and fragmentation patterns (e.g., neutral loss of pyrrolidine in cathinone derivatives) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Critical for determining substituent positions and stereochemistry .
- X-ray Crystallography: Validates crystal structures (e.g., CCDC 1426092 for the cathinone derivative) and employs software like SHELXL and ORTEP for refinement .
Q & A
Q. Table 1. Key Spectroscopic Parameters for Structural Confirmation
| Technique | Parameter | Expected Value for Target Compound | Reference |
|---|---|---|---|
| -NMR | Vinyl proton coupling () | (E-config) | |
| IR | C≡N stretch | ||
| XRD | Dihedral angle (pyrrole-indenyl) |
Q. Table 2. Recommended In Vitro Assay Conditions
| Assay Type | Cell Line | Incubation Time | Detection Method | Reference |
|---|---|---|---|---|
| MTT Viability | MCF-7 | 72 hrs | Absorbance (570 nm) | |
| Apoptosis | HeLa | 48 hrs | Annexin V/PI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
